molecular formula C24H30N2O5 B1397749 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 439685-19-5

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Cat. No. B1397749
M. Wt: 426.5 g/mol
InChI Key: NAZGMPRIGILXOT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .

Scientific Research Applications

  • Crystal Structure Analysis : In the study of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, the crystal structure of this fluorenylmethoxycarbonyl compound is examined, highlighting its slightly pyramidalized molecular plane and intermolecular hydrogen bonds, which are essential for understanding its interaction in complex molecular systems (Yamada, Hashizume, Shimizu, & Deguchi, 2008).

  • Solid-Phase Synthesis Applications : A study on the use of fluorenylmethoxycarbonyl-protected hydroxylamines in solid-phase synthesis demonstrates its utility in creating N-alkylhydroxamic acids, crucial for developing various biochemical compounds (Mellor & Chan, 1997).

  • Synthesis of Complex Organic Compounds : The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from N‐Fmoc‐thiourea highlights the role of fluorenylmethoxycarbonyl compounds in creating complex organic structures, important for pharmaceutical and chemical research (Le & Goodnow, 2004).

  • Quantum-Chemical Studies : Research on N-substituted 9H-fluoren-9-imines reacting with difluorocarbene provides insights into the regioselectivity of cycloaddition reactions involving fluorenylmethoxycarbonyl compounds, which is significant for designing specific organic reactions (Novikov et al., 2006).

  • Synthesis of Dipeptidyl Ureas : A study on the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates shows its use as a building block for creating dipeptidyl urea esters, important in peptide synthesis and pharmaceutical applications (Babu & Kantharaju, 2005).

  • Protecting Groups in Peptide Synthesis : The use of the fluorenylmethoxycarbonyl group as a protecting group for hydroxy-groups in peptide synthesis demonstrates its versatility and efficiency in organic synthesis, particularly in the context of synthesizing oligonucleotides and peptides (Gioeli & Chattopadhyaya, 1982).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZGMPRIGILXOT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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